molecular formula C15H20BrNO2 B13491351 Tert-butyl 3-[(4-bromophenyl)methyl]azetidine-1-carboxylate

Tert-butyl 3-[(4-bromophenyl)methyl]azetidine-1-carboxylate

Cat. No.: B13491351
M. Wt: 326.23 g/mol
InChI Key: QFHFWLNHZZAPPK-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(4-bromophenyl)methyl]azetidine-1-carboxylate (CAS 2639269-79-5) is a high-purity chemical building block of interest in medicinal chemistry and organic synthesis. With a molecular formula of C15H20BrNO2 and a molecular weight of 326.23 g/mol, this compound features a protected azetidine ring, a valuable four-membered nitrogen-containing heterocycle, coupled with a 4-bromobenzyl group . The azetidine scaffold is a significant pharmacophore found in various biologically active molecules and serves as a conformationally restricted analogue of larger ring systems, making it a crucial scaffold in drug discovery efforts . The presence of the bromine atom on the aromatic ring offers a versatile handle for further structural diversification via cross-coupling reactions, such as Suzuki-Miyaura couplings, allowing researchers to synthesize a diverse array of more complex derivatives for screening and development . This compound is intended for research applications as a key synthetic intermediate. It is supplied with a guaranteed purity of 97% and is offered in various quantities to meet laboratory-scale requirements . This product is For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C15H20BrNO2

Molecular Weight

326.23 g/mol

IUPAC Name

tert-butyl 3-[(4-bromophenyl)methyl]azetidine-1-carboxylate

InChI

InChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17-9-12(10-17)8-11-4-6-13(16)7-5-11/h4-7,12H,8-10H2,1-3H3

InChI Key

QFHFWLNHZZAPPK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CC2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Reductive Amination Approach

One common method involves the reductive amination of tert-butyl 3-aminoazetidine-1-carboxylate with 4-bromobenzaldehyde or its derivatives to install the (4-bromophenyl)methyl substituent on the azetidine nitrogen or carbon.

  • Procedure:
    • The azetidine amine is reacted with 4-bromobenzaldehyde under reductive amination conditions (e.g., sodium triacetoxyborohydride or sodium cyanoborohydride as reducing agents) in a suitable solvent such as dichloromethane or methanol.
    • The reaction proceeds through imine formation followed by reduction to yield this compound.
    • The Boc protecting group on the azetidine nitrogen is typically introduced prior to or after this step to stabilize the amine functionality.

This method provides good yields and allows for selective substitution at the azetidine nitrogen or carbon depending on the starting materials and conditions.

Nucleophilic Substitution on 3-Bromoazetidine Derivatives

Another approach uses tert-butyl 3-bromoazetidine-1-carboxylate as a key intermediate, which undergoes nucleophilic substitution with 4-bromobenzylamine or related nucleophiles.

  • Procedure:
    • tert-Butyl 3-bromoazetidine-1-carboxylate is synthesized by bromination of tert-butyl azetidine-1-carboxylate precursors or obtained commercially.
    • The bromo substituent at the 3-position is displaced by nucleophilic attack of 4-bromobenzylamine under basic conditions (e.g., potassium carbonate in N,N-dimethylformamide) at moderate temperatures (60–90°C).
    • The reaction proceeds via an SN2 mechanism to afford this compound.
    • Purification is achieved by silica gel chromatography.

This method benefits from the availability of the 3-bromoazetidine intermediate and allows for straightforward substitution with various amines.

Strain-Release Synthesis of 3-Substituted Azetidines

Recent advances have employed strain-release reactions of 1-azabicyclo[1.1.0]butane to generate 3-substituted azetidines, including Boc-protected derivatives:

  • Procedure:
    • The bicyclic azabicyclo[1.1.0]butane undergoes ring-opening with nucleophiles to afford 3-substituted azetidines.
    • Subsequent functionalization and protection steps yield Boc-protected azetidines with various 3-substituents.
    • This method allows gram-scale synthesis and diversification of azetidine derivatives, potentially adaptable to synthesize this compound.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Notes
Reductive Amination tert-butyl 3-aminoazetidine-1-carboxylate, 4-bromobenzaldehyde, NaBH(OAc)3, DCM or MeOH 70–85 Selective installation of (4-bromophenyl)methyl group; mild conditions
Nucleophilic Substitution tert-butyl 3-bromoazetidine-1-carboxylate, 4-bromobenzylamine, K2CO3, DMF, 60–90°C 80–100 SN2 reaction; commercially available intermediates; robust and scalable
Mitsunobu Reaction (analogue) tert-butyl 3-hydroxyazetidine-1-carboxylate, 4-bromophenol, DIAD, PPh3, THF, 0–110°C 84.4 Used for ether analogues; demonstrates azetidine functionalization via Mitsunobu
Strain-Release from Azabicyclobutane 1-azabicyclo[1.1.0]butane, nucleophiles, Boc protection steps Variable Novel gram-scale synthesis; versatile for various 3-substituted azetidines

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[(4-bromophenyl)methyl]azetidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form the corresponding azetidine derivative.

    Oxidation Reactions:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted azetidine derivatives.

    Reduction: Formation of reduced azetidine derivatives.

Scientific Research Applications

Tert-butyl 3-[(4-bromophenyl)methyl]azetidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: Potential use in the synthesis of specialty chemicals and advanced polymers.

Mechanism of Action

The mechanism of action of tert-butyl 3-[(4-bromophenyl)methyl]azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the azetidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Structural Variations and Functional Group Analysis

Key structural variations among related compounds include:

  • Substituent Position: 4-Bromophenyl vs. 2-Bromophenyl: SH-5791 (tert-butyl 3-[(2-bromophenyl)sulfanyl]azetidine-1-carboxylate) replaces the 4-bromobenzyl group with a 2-bromophenylsulfanyl moiety, altering electronic effects and steric hindrance . Phenoxy vs. Benzyl Linkers: tert-Butyl 3-((4-bromo-2-methylphenoxy)methyl)azetidine-1-carboxylate (CAS 1422524-68-2) introduces an oxygen linker, increasing polarity compared to the methylene-linked target compound .
  • Ring Size :

    • Piperidine vs. Azetidine : tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate (CAS 1476776-55-2) features a six-membered piperidine ring, reducing ring strain and enhancing flexibility compared to the azetidine core .
  • Functional Groups :

    • Fluorinated Derivatives : Compounds like tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (CAS 1126650-66-5) incorporate fluorine atoms, improving metabolic stability and lipophilicity .
    • Bromoalkyl vs. Bromoaryl : tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate (CAS 1420859-80-8) replaces the bromobenzyl group with a bromoethyl chain, shifting interaction modes from aromatic to aliphatic .
Table 1: Structural Comparison of Key Compounds
Compound Name Substituent/Functional Group Ring Size CAS Number Key Feature(s)
Target Compound 4-Bromobenzyl Azetidine Not explicitly provided Bromophenyl for cross-coupling
SH-5791 2-Bromophenylsulfanyl Azetidine 1002355-68-1 Sulfanyl group, steric hindrance
tert-Butyl 3-((4-bromo-2-methylphenoxy)methyl)azetidine-1-carboxylate 4-Bromo-2-methylphenoxy Azetidine 1422524-68-2 Oxygen linker, increased polarity
tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate 4-Bromophenyl Piperidine 1476776-55-2 Six-membered ring, reduced strain

Physicochemical Properties

  • Molecular Weight and LogP :
    • The target compound (estimated molecular weight ~356.25) has a higher logP (~3.5) due to the bromobenzyl group, favoring lipid membrane permeability.
    • Fluorinated derivatives (e.g., CAS 1126650-66-5) exhibit higher logP values (~4.0) due to fluorine’s hydrophobicity .
    • Piperidine analogs (e.g., CAS 1476776-55-2) show lower logP (~2.8) and improved aqueous solubility compared to azetidines .
Table 2: Physicochemical Properties
Compound Molecular Weight logP (Estimated) Solubility (mg/mL) Hydrogen Bond Acceptors
Target Compound ~356.25 ~3.5 <0.1 3
SH-5791 364.29 ~4.2 <0.1 3
tert-Butyl 3-((4-bromo-2-methylphenoxy)methyl)azetidine-1-carboxylate 356.25 ~3.0 0.5–1.0 4
tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate 356.25 ~2.8 1.0–5.0 3

Biological Activity

Tert-butyl 3-[(4-bromophenyl)methyl]azetidine-1-carboxylate is a synthetic compound notable for its structural complexity and potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H21BrN2O2C_{15}H_{21}BrN_2O_2, with a molecular weight of approximately 341.25 g/mol. The compound features an azetidine ring, a tert-butyl ester group, and a bromophenyl moiety, contributing to its reactivity and biological interactions.

Key Structural Features:

FeatureDescription
Azetidine RingA four-membered cyclic amine
Tert-butyl GroupProvides steric hindrance and lipophilicity
Bromophenyl MoietyFacilitates π-π interactions with proteins

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bromophenyl moiety can engage in π-π interactions with aromatic residues in proteins, while the azetidine ring can form hydrogen bonds with active site residues. These interactions can modulate enzyme or receptor activity, making the compound a candidate for drug discovery.

Potential Biological Activities

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as a ligand for various receptors, influencing cellular signaling pathways.
  • Antioxidant Properties : Preliminary studies suggest potential antioxidant effects, which could be beneficial in reducing oxidative stress.

Inhibition of Tyrosinase Activity

A study examining the inhibitory effects of structurally similar compounds on mushroom tyrosinase revealed significant findings:

  • Compound 4 demonstrated potent inhibition of monophenolase activity with an IC50 value of 0.03 mM0.03\text{ mM}.
  • The study utilized kinetic analysis to determine that Compound 4 acted as a noncompetitive inhibitor against tyrosinase, suggesting that similar mechanisms might be explored for this compound .

Antioxidant Activity

In another investigation into the antioxidant properties of related azetidine derivatives, it was found that certain modifications significantly enhanced radical scavenging capabilities. Although specific data on the target compound is sparse, these findings indicate that structural modifications can lead to varied biological activities .

Q & A

Q. Table 1: Common Synthetic Challenges and Solutions

ChallengeSolutionEvidence
Low yield in Boc protectionUse anhydrous conditions and excess Boc₂O
Aryl halide coupling failuresOptimize Pd catalyst/ligand system
Azetidine ring instabilityAvoid strong acids/bases during synthesis

Q. Table 2: Key Spectral Data for Structural Confirmation

Functional GroupNMR Shift (δ, ppm)MS Fragment (m/z)
Boc group (C=O)167–170 (¹³C)57 (tert-butyl)
4-Bromophenyl (C–Br)7.2–7.5 (¹H, aromatic)79/81 ([Br]⁻)
Azetidine CH₂3.5–4.2 (¹H, multiplet)84 (azetidine ring)

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